molecular formula C15H18FN3O4S B2973015 3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923233-74-3

3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2973015
CAS RN: 923233-74-3
M. Wt: 355.38
InChI Key: NYSDEDBCYYKNLL-UHFFFAOYSA-N
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Description

3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as EFTD, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EFTD belongs to the class of spirocyclic compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood, but several studies have suggested that it acts by modulating various cellular pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has also been shown to modulate the activity of various enzymes, including HDACs and NF-κB. In addition, this compound has been shown to cross the blood-brain barrier, suggesting that it may have potential as a therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is its potent anti-cancer activity, which makes it a potential candidate for the treatment of various types of cancer. This compound also exhibits anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of inflammatory and neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of interest is the elucidation of the exact mechanism of action of this compound, which can help to optimize its therapeutic potential. In addition, there is a need for further in vivo studies to evaluate the efficacy and safety of this compound as a therapeutic agent. Finally, there is a need for the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves several steps, including the condensation of 3-ethyl-2,4-dioxopiperazine with 4-fluorobenzenesulfonyl chloride, followed by cyclization with triethylamine and sodium hydride. The final product is obtained through crystallization and recrystallization processes. The purity and yield of this compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-ethyl-8-(4-fluorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S/c1-2-19-13(20)15(17-14(19)21)7-9-18(10-8-15)24(22,23)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSDEDBCYYKNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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